molecular formula C38H56F3N11O12 B8143941 Angiotensin I/II (1-6) (TFA)

Angiotensin I/II (1-6) (TFA)

Cat. No.: B8143941
M. Wt: 915.9 g/mol
InChI Key: NHVJMAYWVZIFSD-QRTQXXRZSA-N
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Description

Angiotensin I/II (1-6) (Trifluoroacetic Acid) is a peptide fragment derived from the angiotensin I and angiotensin II peptides. It contains the first six amino acids of these peptides and is involved in the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body. The precursor, angiotensinogen, is cleaved by renin to form angiotensin I, which is then hydrolyzed by angiotensin-converting enzyme to form the biologically active angiotensin II .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Angiotensin I/II (1-6) (Trifluoroacetic Acid) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the protecting groups are removed.

Industrial Production Methods: Industrial production of Angiotensin I/II (1-6) (Trifluoroacetic Acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Angiotensin I/II (1-6) (Trifluoroacetic Acid) can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or enzymatic conditions.

    Oxidation: Methionine residues, if present, can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., proteases).

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents such as dithiothreitol (DTT).

Major Products:

Scientific Research Applications

Angiotensin I/II (1-6) (Trifluoroacetic Acid) has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and hydrolysis.

    Biology: Investigated for its role in the renin-angiotensin system and its effects on blood pressure regulation.

    Medicine: Explored for potential therapeutic applications in treating hypertension and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Angiotensin I/II (1-6) (Trifluoroacetic Acid) exerts its effects through the renin-angiotensin system. It binds to angiotensin receptors on vascular smooth muscle cells, leading to vasoconstriction and increased blood pressure. The binding of angiotensin II to the angiotensin II receptor type 1 (AT1) stimulates calcium/calmodulin-dependent phosphorylation of myosin, causing smooth muscle contraction .

Comparison with Similar Compounds

    Angiotensin I: A decapeptide that is the precursor to angiotensin II.

    Angiotensin II: An octapeptide that is the active form in the renin-angiotensin system.

    Angiotensin III: A heptapeptide formed by the removal of the N-terminal aspartate from angiotensin II.

Uniqueness: Angiotensin I/II (1-6) (Trifluoroacetic Acid) is unique in that it contains only the first six amino acids of the angiotensin peptides, making it a valuable tool for studying the structure-activity relationships of these peptides. Its truncated structure allows for the investigation of specific interactions with receptors and enzymes in the renin-angiotensin system .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H55N11O10.C2HF3O2/c1-5-19(4)29(34(55)45-26(35(56)57)14-21-16-40-17-42-21)47-32(53)25(13-20-8-10-22(48)11-9-20)44-33(54)28(18(2)3)46-31(52)24(7-6-12-41-36(38)39)43-30(51)23(37)15-27(49)50;3-2(4,5)1(6)7/h8-11,16-19,23-26,28-29,48H,5-7,12-15,37H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,55)(H,46,52)(H,47,53)(H,49,50)(H,56,57)(H4,38,39,41);(H,6,7)/t19-,23-,24-,25-,26-,28-,29-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVJMAYWVZIFSD-QRTQXXRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H56F3N11O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

915.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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